molecular formula C19H14F4N4O2 B4374051 1-[3-(2,4-DIFLUOROANILINO)-3-OXOPROPYL]-N~3~-(2,4-DIFLUOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE

1-[3-(2,4-DIFLUOROANILINO)-3-OXOPROPYL]-N~3~-(2,4-DIFLUOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE

Cat. No.: B4374051
M. Wt: 406.3 g/mol
InChI Key: KLYYMSOGECMKHC-UHFFFAOYSA-N
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Description

1-[3-(2,4-DIFLUOROANILINO)-3-OXOPROPYL]-N~3~-(2,4-DIFLUOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE is a synthetic organic compound It is characterized by the presence of difluorophenyl groups, a pyrazole ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(2,4-DIFLUOROANILINO)-3-OXOPROPYL]-N~3~-(2,4-DIFLUOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the Difluorophenyl Groups: The difluorophenyl groups can be introduced through nucleophilic aromatic substitution reactions.

    Formation of the Carboxamide Group: The carboxamide group can be formed through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring or the difluorophenyl groups.

    Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.

    Substitution: The difluorophenyl groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Products may include oxidized derivatives of the pyrazole ring or difluorophenyl groups.

    Reduction: Products may include amines derived from the reduction of the carboxamide group.

    Substitution: Products may include substituted derivatives of the difluorophenyl groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal catalysis.

    Materials Science: It can be used in the synthesis of advanced materials, such as polymers or nanomaterials.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes, making it useful in biochemical research.

    Protein Binding: It can be used to study protein-ligand interactions.

Medicine

    Drug Development: The compound has potential as a lead compound in the development of new pharmaceuticals, particularly for targeting specific enzymes or receptors.

    Diagnostics: It can be used in the development of diagnostic agents for imaging or detection of specific biomolecules.

Industry

    Agriculture: The compound may have applications as a pesticide or herbicide.

    Electronics: It can be used in the development of electronic materials, such as organic semiconductors.

Mechanism of Action

The mechanism of action of 1-[3-(2,4-DIFLUOROANILINO)-3-OXOPROPYL]-N~3~-(2,4-DIFLUOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets, inhibiting their activity or altering their function. This can lead to various biological effects, such as enzyme inhibition or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-difluorophenyl)-1H-pyrazole-3-carboxamide: Lacks the oxopropyl group.

    N-(2,4-difluorophenyl)-1-{3-[(2,4-difluorophenyl)amino]-3-oxopropyl}-1H-pyrazole-5-carboxamide: Similar structure but with a different position of the carboxamide group.

Uniqueness

1-[3-(2,4-DIFLUOROANILINO)-3-OXOPROPYL]-N~3~-(2,4-DIFLUOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to the presence of both the oxopropyl group and the specific positioning of the carboxamide group. This unique structure can result in distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1-[3-(2,4-difluoroanilino)-3-oxopropyl]-N-(2,4-difluorophenyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F4N4O2/c20-11-1-3-15(13(22)9-11)24-18(28)6-8-27-7-5-17(26-27)19(29)25-16-4-2-12(21)10-14(16)23/h1-5,7,9-10H,6,8H2,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLYYMSOGECMKHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)NC(=O)CCN2C=CC(=N2)C(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F4N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[3-(2,4-DIFLUOROANILINO)-3-OXOPROPYL]-N~3~-(2,4-DIFLUOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
1-[3-(2,4-DIFLUOROANILINO)-3-OXOPROPYL]-N~3~-(2,4-DIFLUOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
1-[3-(2,4-DIFLUOROANILINO)-3-OXOPROPYL]-N~3~-(2,4-DIFLUOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
1-[3-(2,4-DIFLUOROANILINO)-3-OXOPROPYL]-N~3~-(2,4-DIFLUOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
1-[3-(2,4-DIFLUOROANILINO)-3-OXOPROPYL]-N~3~-(2,4-DIFLUOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1-[3-(2,4-DIFLUOROANILINO)-3-OXOPROPYL]-N~3~-(2,4-DIFLUOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE

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